

Application Notes and Protocols for In Vivo Dissolution of PF-04634817 Succinate

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Compound of Interest

Compound Name: PF-04634817 succinate

Cat. No.: B3028504

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04634817 is a potent dual antagonist of C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).^{[1][2]} These receptors and their ligands, such as CCL2 and CCL5, are key mediators in the inflammatory cascade, playing a crucial role in the recruitment of monocytes and other immune cells to sites of inflammation.^{[1][2][3]} This makes PF-04634817 a valuable tool for in vivo research in inflammatory and fibrotic diseases, including diabetic nephropathy. This document provides detailed protocols for the dissolution of **PF-04634817 succinate** for various in vivo applications, alongside an overview of the targeted signaling pathway.

Data Presentation

Solubility of PF-04634817 and its Succinate Salt

Compound	Solvent	Solubility	Notes
PF-04634817	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	Clear solution
PF-04634817 succinate	DMSO	14.48 mg/mL (23.00 mM)	Requires sonication and warming. Hygroscopic nature of DMSO can impact solubility.
PF-04634817 succinate	DMSO	10 mM	Commercially available information.

Experimental Protocols

Protocol 1: Preparation of PF-04634817 Succinate for Oral Gavage or Intraperitoneal Injection

This protocol is adapted from a method for the free base and is suitable for achieving a clear solution for in vivo administration. The succinate salt of PF-04634817 is expected to have enhanced aqueous solubility, which may allow for modifications to this vehicle composition. Researchers are encouraged to perform small-scale solubility tests to optimize the vehicle for their specific needs.

Materials:

- **PF-04634817 succinate** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)

- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Heating block or water bath (optional)

Procedure:

- Initial Dissolution in DMSO:
 - Weigh the desired amount of **PF-04634817 succinate** powder and place it in a sterile microcentrifuge tube.
 - Add a volume of DMSO to achieve a stock concentration of 10-25 mg/mL. For example, to prepare a 25 mg/mL stock, add 40 μ L of DMSO to 1 mg of the compound.
 - Vortex thoroughly. If necessary, use sonication and gentle warming (e.g., 37°C) to ensure complete dissolution. Ensure the DMSO used is of high purity and anhydrous, as moisture can affect solubility.
- Preparation of the Vehicle Mixture:
 - In a separate sterile tube, prepare the co-solvent vehicle by mixing PEG300, Tween-80, and Saline in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
 - For example, to prepare 900 μ L of the co-solvent vehicle, mix 400 μ L of PEG300, 50 μ L of Tween-80, and 450 μ L of Saline. Vortex to ensure a homogenous mixture.
- Final Formulation:
 - Slowly add the **PF-04634817 succinate**/DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration and a final DMSO concentration of 10% or less.
 - For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 μ L of a 25 mg/mL **PF-04634817 succinate**/DMSO stock to 900 μ L of the co-solvent vehicle.

- Vortex the final solution thoroughly until it is clear and homogenous. If any precipitation occurs, gentle warming and sonication may be used to aid dissolution.
- Administration and Storage:
 - The final formulation should be prepared fresh on the day of the experiment.
 - If short-term storage is necessary, store the solution at 4°C and protected from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.
 - For long-term storage of the DMSO stock solution, it is recommended to store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation in Chow for Oral Administration

For chronic studies, administering **PF-04634817 succinate** mixed in chow can be a less stressful alternative to daily gavage.

Materials:

- **PF-04634817 succinate** powder
- Standard rodent chow
- A suitable solvent for initial dissolution (e.g., a small amount of DMSO or ethanol)
- Food mixer or equivalent equipment for homogenous mixing

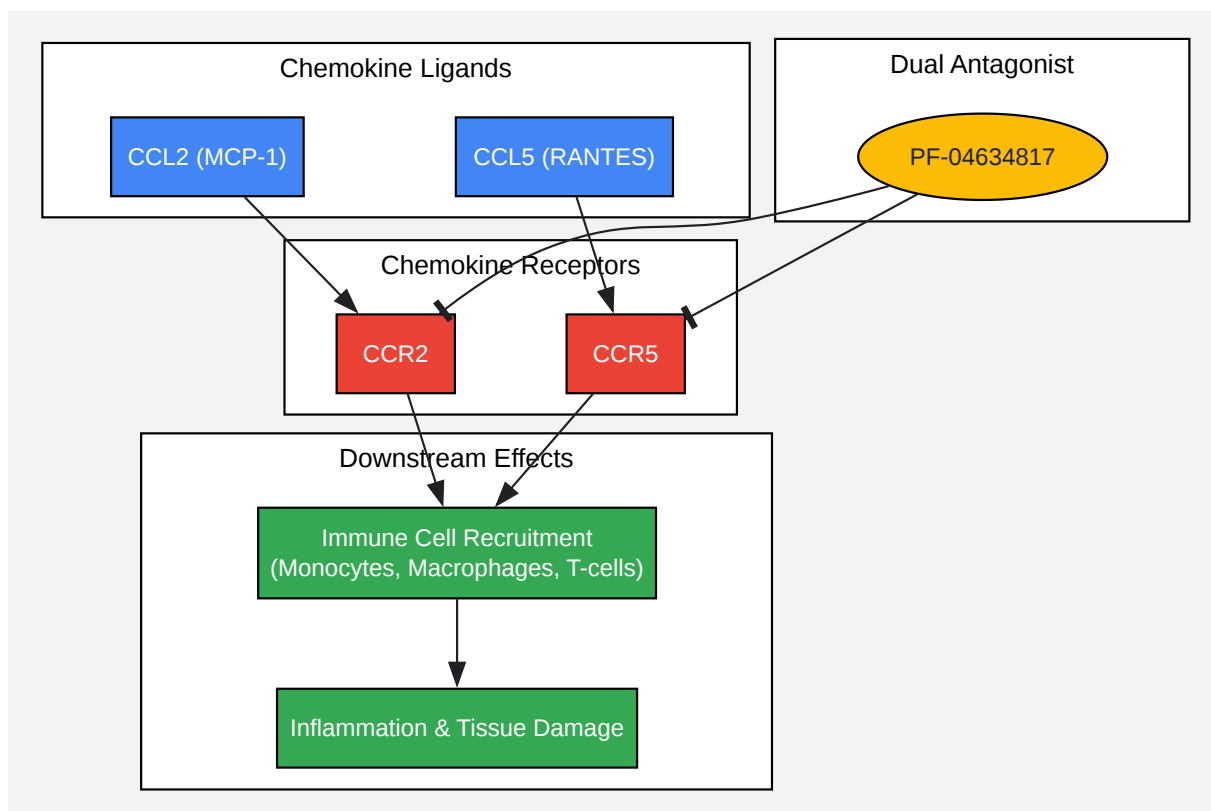
Procedure:

- Calculate the required amount of **PF-04634817 succinate** based on the desired dose (e.g., mg/kg/day), the average daily food consumption of the animals, and the total amount of chow to be prepared.
- Dissolve the calculated amount of **PF-04634817 succinate** in a minimal amount of a volatile solvent to create a concentrated solution. This will facilitate even distribution in the chow.

- Incorporate the drug solution into the chow. This can be done by spraying the solution onto the chow pellets while mixing continuously in a food mixer.
- Evaporate the solvent by leaving the chow in a fume hood or a well-ventilated area until the solvent has completely evaporated.
- Store the medicated chow in airtight containers at an appropriate temperature (e.g., 4°C) and protected from light.

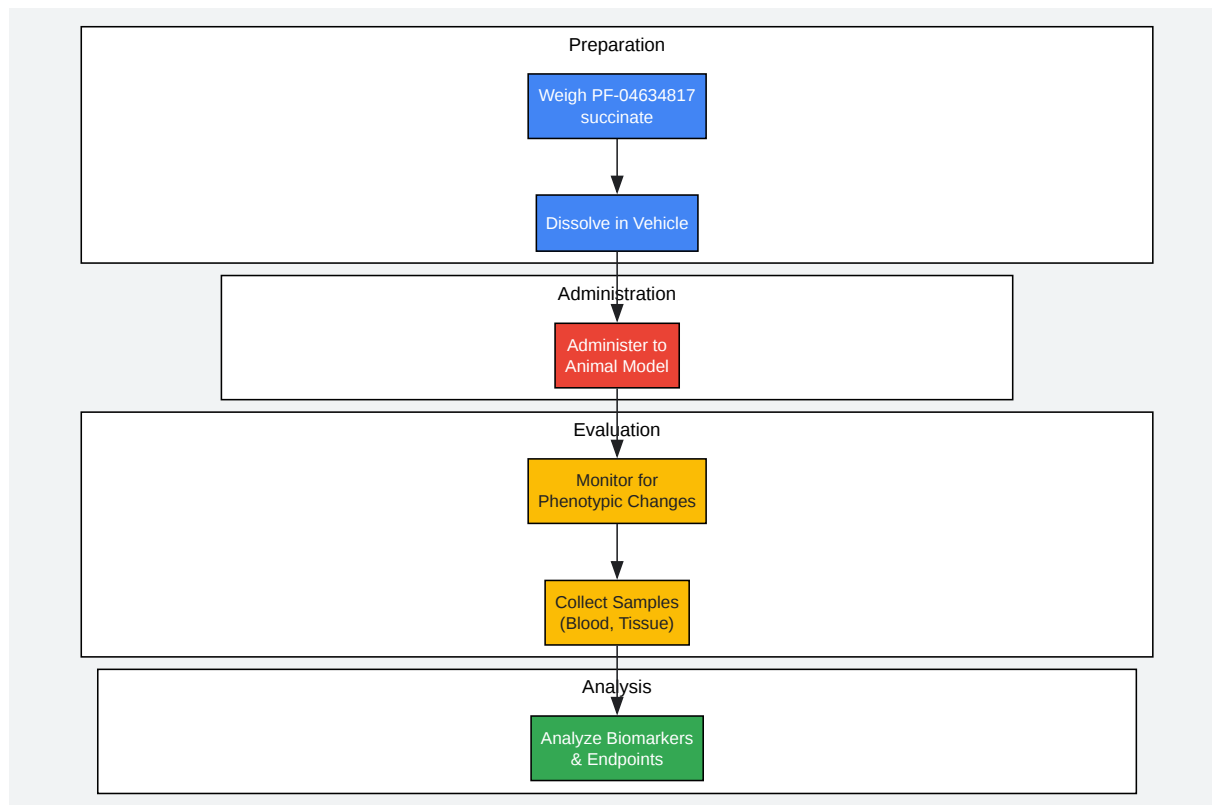
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of PF-04634817 and a general workflow for in vivo studies.



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Caption: PF-04634817 Signaling Pathway



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Caption: In Vivo Experimental Workflow

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